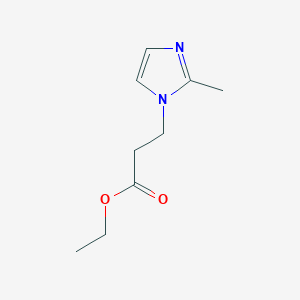

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-methylimidazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377420 | |

| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-48-9 | |

| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. As a derivative of the versatile imidazole scaffold, this compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, details a primary synthetic route via aza-Michael addition, outlines expected spectral properties for structural confirmation, and discusses its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this heterocyclic intermediate.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The N-substituted imidazole derivatives, in particular, are of significant interest due to their diverse pharmacodynamic properties, finding application as antimicrobial agents, immunosuppressants, and aldehyde dehydrogenase inhibitors.[1] this compound belongs to this important class of molecules. It incorporates the 2-methylimidazole moiety, which is sterically and electronically distinct from unsubstituted imidazole, linked via a flexible propanoate chain to an ethyl ester. This combination of a heterocyclic core and a reactive ester functional group makes it a versatile intermediate for further chemical modification and the synthesis of more complex target molecules. This guide aims to provide a detailed technical profile of this compound, grounded in established chemical principles and available data.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and appropriate analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 18999-48-9 | [2][3] |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| Molecular Weight | 182.22 g/mol | |

| Physical Form | Solid | [2] |

| Boiling Point | 150 °C @ 0.9 mmHg | [2] |

| InChI Key | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | [2] |

| Typical Purity | ≥95% | [2] |

Synthesis and Mechanistic Insights

The construction of the N-alkylated imidazole core is a pivotal step. For this compound, the most direct and efficient method is the aza-Michael addition reaction.

Primary Synthetic Route: Aza-Michael Addition

The synthesis involves the conjugate addition of 2-methylimidazole to ethyl acrylate.[4][5] In this reaction, the N-1 nitrogen of the imidazole ring acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate). This reaction is highly regioselective, with the alkylation occurring specifically at the N-1 position of the imidazole ring, which is less sterically hindered and more nucleophilic than the N-3 position.

The reaction can be performed under various conditions, including uncatalyzed thermal methods or, more efficiently, with catalysis. Recent advancements have highlighted the use of enzymes, such as lipases or proteases, to catalyze this transformation under mild, environmentally friendly conditions.[1][4][6]

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Enzyme-Catalyzed Synthesis

This protocol is a representative methodology adapted from literature procedures for enzymatic Michael additions of imidazoles.[4][6] The use of an enzyme like Lipozyme offers high selectivity and avoids harsh reagents and byproducts.

Objective: To synthesize this compound using an immobilized lipase catalyst.

Materials:

-

2-Methylimidazole

-

Ethyl acrylate

-

Immobilized Lipase (e.g., Lipozyme TL IM)

-

Solvent (e.g., Pyridine or a less hazardous alternative like 2-MeTHF)

-

Drying agent (e.g., Anhydrous MgSO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in the chosen organic solvent.

-

Initiation: Add ethyl acrylate (1.1 eq) to the solution, followed by the addition of the immobilized lipase catalyst (e.g., 10% by weight relative to the limiting reagent).

-

Reaction: Seal the flask and stir the mixture at a controlled temperature (e.g., 45-50 °C) for 24-72 hours. The causality for using a slight excess of the acrylate is to ensure complete consumption of the more valuable imidazole starting material. The mild temperature is chosen to maintain the enzyme's catalytic activity.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-methylimidazole spot is consumed.

-

Workup: Upon completion, filter the reaction mixture to recover the immobilized enzyme catalyst, which can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure this compound. This self-validating step ensures the removal of unreacted starting materials and any potential side products.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following table summarizes the expected data for this compound based on its structure and data from analogous compounds.[1]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.0-7.5 (2H, d, imidazole CH), ~4.2 (2H, t, N-CH₂), ~4.1 (2H, q, O-CH₂), ~2.8 (2H, t, CH₂-COO), ~2.4 (3H, s, imidazole-CH₃), ~1.2 (3H, t, O-CH₂-CH₃). The disappearance of the acidic N-H proton from 2-methylimidazole is a key indicator of successful N-alkylation.[1] |

| ¹³C NMR | δ (ppm): ~172 (C=O), ~145 (imidazole C2), ~127 (imidazole CH), ~120 (imidazole CH), ~61 (O-CH₂), ~43 (N-CH₂), ~34 (CH₂-COO), ~21 (imidazole-CH₃), ~14 (O-CH₂-CH₃). The presence of the carbonyl peak confirms the integrity of the ester moiety.[1] |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 183.11. |

| Infrared (IR) | ν (cm⁻¹): ~1730 (C=O stretch, strong), ~2980 (C-H aliphatic stretch), ~1500-1600 (C=N, C=C ring stretches). |

Chemical Reactivity and Potential Applications

The molecule possesses two primary sites for chemical transformation, making it a useful synthetic intermediate.

-

The Ethyl Ester Group: This functional group is susceptible to standard ester chemistry. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. It can also undergo amidation with various amines to generate a diverse library of amides or transesterification with other alcohols.

-

The Imidazole Ring: The N-3 nitrogen atom of the imidazole ring retains its basic, pyridine-like character. It can act as a ligand to coordinate with metal centers or be protonated to form imidazolium salts.

Due to its hybrid structure, this compound is an excellent starting point for synthesizing molecules with potential applications in drug discovery. The carboxylic acid derivative (from hydrolysis) can be coupled with amines to form drug candidates, while the imidazole core can be used to mimic histidine residues or act as a metal-binding pharmacophore.

Caption: Potential chemical transformations of the title compound.

Safety and Handling

Proper handling is essential when working with any chemical reagent. The available safety data indicates the following hazards:

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |

Recommended Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined N-substituted imidazole derivative with significant potential as a chemical intermediate. Its synthesis is readily achieved through a regioselective aza-Michael addition, with modern enzymatic methods offering a green and efficient route. Its chemical properties, defined by the reactive ester handle and the versatile imidazole core, make it an attractive building block for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. This guide provides the core technical information necessary for its effective use and further exploration in a research setting.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. [Link]

-

PubMed. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. [Link]

-

Ovid. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. [Link]

-

ResearchGate. Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. This compound | 18999-48-9 [sigmaaldrich.com]

- 3. This compound | 18999-48-9 [chemicalbook.com]

- 4. The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and characterization. Furthermore, it explores the promising therapeutic applications of this molecule by contextualizing its structural features within the broader landscape of biologically active imidazole derivatives. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a pharmacophore. Imidazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties[1][2]. The subject of this guide, this compound, combines this key heterocyclic motif with a flexible propanoate side chain, offering multiple avenues for structural modification and optimization in drug design. This guide will delve into the essential technical details of this compound, providing a solid foundation for its exploration in therapeutic applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 18999-48-9 | [3][4] |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)CCN1C=NC(C)=C1 | |

| InChI Key | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N |

Predicted Physicochemical Data

| Property | Predicted Value |

| Physical Form | Solid |

| Boiling Point | 134-136 °C at 0.5 mmHg |

| LogP | 0.8 |

| Topological Polar Surface Area (TPSA) | 45.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Note: Some physical properties are based on available data for similar compounds and predictive models.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is a well-established method for the formation of carbon-nitrogen bonds[5][6].

Reaction Principle: The Aza-Michael Addition

The aza-Michael addition involves the nucleophilic attack of a nitrogen-containing compound (in this case, the N-1 of 2-methylimidazole) on the β-carbon of an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is typically base-catalyzed, which serves to deprotonate the imidazole, thereby increasing its nucleophilicity.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for similar Michael additions[5][6][7].

Materials:

-

2-Methylimidazole

-

Ethyl acrylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.

-

Addition of Michael Acceptor: Slowly add ethyl acrylate (1.1 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Antifungal and Antimicrobial Potential

The imidazole scaffold is a cornerstone of antifungal drug discovery, with well-known examples such as clotrimazole and miconazole. These drugs typically function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The structural similarity of this compound to these established antifungal agents suggests its potential as a starting point for the development of new anti-infective therapies.[2][8]

A Versatile Intermediate for Further Chemical Elaboration

The propanoate ester moiety of the title compound provides a convenient handle for further chemical modifications. For instance, hydrolysis of the ester would yield the corresponding carboxylic acid, which could then be coupled with various amines to generate a library of amide derivatives. This would allow for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

Conclusion

This compound is a readily accessible compound with significant, yet largely untapped, potential in the field of drug discovery. Its synthesis via the robust Michael addition reaction, coupled with the proven therapeutic relevance of the imidazole scaffold, makes it an attractive target for further investigation. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of stimulating further research into this promising molecule and its derivatives. The exploration of its biological activities, particularly in the areas of oncology and infectious diseases, is a logical and compelling next step for the scientific community.

References

-

PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]

-

Pharmaffiliates. Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link]

-

ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

-

ResearchGate. Sonocatalysis and Basic Clays. Michael Addition Between Imidazole and Ethyl Acrylate. [Link]

-

PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. [Link]

-

Elsevier. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

- Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

PubMed. Synthesis and Characterization of Thiol-Acrylate Hydrogels Using a Base-Catalyzed Michael Addition for 3D Cell Culture Applications. [Link]

-

The Royal Society of Chemistry. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

- Google Patents.

-

Justia Patents. Imidazole compounds, process for the synthesis and uses thereof. [Link]

- Google P

-

PubMed. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications. [Link]

-

ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]

-

Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

-

MDPI. Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

-

PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. [Link]

-

PubMed. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 18999-48-9 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of the Bioactivity of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: A Technical Guide for Drug Discovery and Development

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the prospective biological significance of a specific, yet underexplored derivative: ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. While direct research on this compound is nascent, its structural components—a 2-methylimidazole core linked to an ethyl propanoate sidechain—provide a strong rationale for investigating its potential as a therapeutic agent. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a proposed synthesis, postulates key biological activities based on established structure-activity relationships of related imidazole compounds, and provides detailed, field-proven protocols for a rigorous preclinical evaluation. The core objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigation

The 2-methylimidazole moiety is a well-established pharmacophore. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections[1]. Imidazole derivatives, as a broad class, exhibit an impressive spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties[2][3]. A notable recent study highlighted an imidazole derivative, ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate, as a potent inhibitor of sirtuins, enzymes implicated in carcinogenesis, demonstrating significant anticancer activity in non-small cell lung cancer models[4].

This compound (herein referred to as EMIP) integrates this biologically active 2-methylimidazole core with an ethyl propanoate group. This ester sidechain can influence the compound's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles. The ester linkage also presents a potential site for metabolic hydrolysis by esterases in the body, potentially leading to a pro-drug mechanism that releases an active carboxylic acid metabolite.

Given the dearth of specific biological data for EMIP, this guide is structured as a prospective analysis. We will first propose a robust and reproducible synthesis method. Subsequently, we will hypothesize the most probable biological activities for EMIP based on the known pharmacology of its constituent parts and outline a comprehensive, multi-tiered screening program to validate these hypotheses.

Synthesis and Characterization of EMIP: A Proposed Protocol

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and characterization of EMIP.

Detailed Experimental Protocol

Materials:

-

2-Methylimidazole (99%)

-

Ethyl acrylate (99%, stabilized)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%)

-

Acetonitrile (Anhydrous)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexane (ACS grade)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylimidazole (1.0 eq).

-

Dissolve the 2-methylimidazole in anhydrous acetonitrile.

-

Add ethyl acrylate (1.1 eq) to the solution.

-

Add the base catalyst, DBU (0.1 eq), dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer with brine to remove the catalyst and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Characterization

The identity and purity of the synthesized EMIP must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected ¹H NMR signals would include triplets for the ethyl group, a singlet for the methyl group on the imidazole ring, and characteristic signals for the propanoate chain and imidazole ring protons.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch.

Prospective Biological Activities and Proposed Screening Cascade

Based on the extensive literature on imidazole derivatives, we hypothesize that EMIP could possess anticancer, antimicrobial, and anti-inflammatory properties. The following section details a proposed screening cascade to systematically evaluate these potential activities.

Anticancer Activity Evaluation

The structural similarity to known anticancer imidazole compounds, such as sirtuin inhibitors, warrants a thorough investigation into EMIP's cytostatic and cytotoxic potential.

The initial screen should assess the compound's ability to reduce cell viability across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose[6][7][8][9][10].

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of EMIP in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the EMIP dilutions. Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical Data Presentation for MTT Assay Results

| Cell Line | Tissue of Origin | EMIP IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| A549 | Lung | To be determined | To be determined |

| MCF-7 | Breast | To be determined | To be determined |

| HCT116 | Colon | To be determined | To be determined |

Given the activity of a related imidazole ester against sirtuins[4], a direct enzymatic assay is a logical next step if significant cytotoxicity is observed. Fluorometric assays are widely available and provide a high-throughput method to assess this activity[2][4].

Experimental Protocol: Fluorometric Sirtuin Activity Assay (SIRT6 Example)

-

Reaction Setup: In a 96-well plate, add 38.7 µL of TBS (Tris-buffered saline), 3.2 µL NAD⁺ (final concentration 3.2 mM), and 1.6 µL of a fluorogenic acetylated peptide substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC, final concentration 320 µM).

-

Inhibitor Addition: Add 2.5 µL of EMIP solution (dissolved in DMSO, various concentrations) or DMSO as a control.

-

Enzyme Initiation: Start the reaction by adding 4 µL of recombinant human SIRT6 enzyme.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Development: Terminate the reaction by adding 50 µL of a developer solution containing a protease that cleaves the deacetylated substrate to release the fluorescent AMC group. Incubate for 30 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence with excitation and emission wavelengths of 380 nm and 440 nm, respectively.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Caption: Workflow for the fluorometric sirtuin inhibition assay.

Antimicrobial Activity Evaluation

The imidazole core is fundamental to many antimicrobial agents. Therefore, EMIP should be screened for activity against a panel of clinically relevant bacteria and fungi. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB). Dilute the culture to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of EMIP in the broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism[5][11][12]. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Hypothetical Data Presentation for Antimicrobial MIC Assay

| Organism | Gram Stain | EMIP MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |

| S. aureus | Positive | To be determined | To be determined |

| E. coli | Negative | To be determined | To be determined |

| P. aeruginosa | Negative | To be determined | To be determined |

Anti-inflammatory Activity Evaluation

Inflammation is a complex process involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Many heterocyclic compounds exhibit anti-inflammatory properties by inhibiting these enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay Commercial colorimetric or fluorometric inhibitor screening kits are the most reliable and standardized methods for this evaluation[13][14].

-

Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., Cayman Chemical, No. 701050). This typically includes assay buffer, heme, enzyme (ovine COX-1 or human recombinant COX-2), arachidonic acid (substrate), and a colorimetric substrate.

-

Reaction Setup: To a 96-well plate, add buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add EMIP at various concentrations or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Detection: Add a colorimetric substrate that reacts with the prostaglandin PGG₂ produced by the COX enzyme. Measure the absorbance at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit unrealized, therapeutic potential. Its synthesis is readily achievable through established chemical transformations. The structural motifs present within EMIP provide a strong scientific rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive and rigorous framework for a preclinical evaluation campaign.

Successful identification of a primary biological activity through this screening cascade would trigger a cascade of further research. This would include lead optimization through medicinal chemistry to improve potency and selectivity, detailed mechanism of action studies, ADME/Tox profiling, and eventual evaluation in in vivo models of disease. This technical guide serves as the essential first step, providing the foundational knowledge and validated methodologies to empower researchers to systematically explore and potentially validate the therapeutic utility of this promising imidazole derivative.

References

-

2-Methylimidazole - Wikipedia. Wikipedia. [Link]

-

Sirtuin 6 (SIRT6) Activity Assays. PMC, NIH. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC, NIH. [Link]

-

Review of pharmacological effects of imidazole derivatives. Medical Herald of the South of Russia. [Link]

-

Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed. [Link]

-

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PMC, NIH. [Link]

-

In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports. [Link]

-

2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]

-

Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents. PMC, NIH. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

2.8.4. Anti-Inflammatory Properties. Bio-protocol. [Link]

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. NIH. [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC, NIH. [Link]

-

Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]

-

COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [Link]

-

Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. NIH. [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]9/6800)

Sources

- 1. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 11. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it an exceptional building block for interacting with biological targets such as enzymes and receptors.[2][4] Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a derivative that combines this versatile imidazole core with a propanoate ester side chain. This modification at the N-1 position is a common strategy in drug design to modulate physicochemical properties like lipophilicity and to explore interactions with specific binding pockets.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with established principles of imidazole chemistry. While dedicated literature on this specific molecule is sparse, this document will serve as an in-depth resource by detailing its physicochemical properties, proposing a robust synthetic route, and exploring its potential applications based on the well-documented activities of related 2-methylimidazole and N-alkylated imidazole compounds.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental for its application in research and development. The available data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 18999-48-9 | [6] |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 134-136 °C at 0.5 mmHg | |

| Purity | ≥95% | |

| InChI Key | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of N-alkylated imidazoles is a well-established area of organic chemistry.[7][8][9] For this compound, the most logical and efficient synthetic route is the aza-Michael addition of 2-methylimidazole to an acrylate ester. This reaction is typically base-catalyzed and proceeds with high regioselectivity for the N-1 position of the imidazole ring.

Proposed Synthetic Protocol: Aza-Michael Addition

This protocol describes a general procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF) is added a catalytic amount of a non-nucleophilic base (e.g., DBU, NaH).

-

The reaction mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.

Step 2: Michael Addition

-

Ethyl acrylate (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Caption: Proposed synthesis workflow for this compound.

Expected Spectral Characteristics

While specific spectral data for this compound is not widely published, the expected NMR and IR characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum should feature signals for the ethyl group (a triplet and a quartet), two methylene groups (triplets), the methyl group on the imidazole ring (a singlet), and two distinct signals for the imidazole ring protons.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methylene carbons, the methyl carbon, and the three carbons of the imidazole ring.

-

IR Spectroscopy: Key vibrational bands would include C=O stretching for the ester, C-N stretching for the imidazole ring, and C-H stretching for the alkyl and aromatic protons.

Potential Applications in Drug Discovery and Development

The imidazole moiety is a cornerstone in the development of a wide array of therapeutic agents.[1][2][3][5] The introduction of a 2-methyl group and an N-propanoate ester chain in this compound suggests several potential avenues for its application in medicinal chemistry.

As a Precursor for Bioactive Molecules

2-Methylimidazole itself is a precursor to nitroimidazole antibiotics like metronidazole.[10][11] This highlights the importance of the 2-methylimidazole core in the development of antimicrobial agents. This compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic activities.

Potential Antibacterial and Antifungal Activity

N-alkylation of imidazoles is a known strategy to enhance their antibacterial properties.[7][8] Studies have shown that increasing the length of the alkyl chain can lead to increased antibacterial efficacy. The propanoate side chain in the title compound could be a key determinant of its potential antimicrobial spectrum. Furthermore, imidazole derivatives are widely recognized for their antifungal properties.

Enzyme Inhibition

The imidazole nucleus is a key feature in many enzyme inhibitors. For instance, 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase.[12] The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, a common mechanism of action for many imidazole-based drugs.

Caption: Potential applications and underlying principles for this compound.

Conclusion and Future Directions

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. While specific studies on this molecule are limited, its structural features, based on the versatile 2-methylimidazole core, suggest a range of potential applications, particularly in the development of novel antimicrobial agents and enzyme inhibitors. The synthetic route via aza-Michael addition is straightforward and allows for the efficient production of this compound for further investigation. Future research should focus on the biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed. Retrieved January 15, 2026, from [Link]

-

2-Methylimidazole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

2-METHYLIMIDAZOLE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2025). Request PDF. Retrieved January 15, 2026, from [Link]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

-

Metronidazole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Typical laboratory synthesis of N-alkyl imidazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Retrieved January 15, 2026, from [Link]

-

Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

An insight into the medicinal perspective of synthetic analogs of imidazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Ethyl 3-(2-(hydroxymethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound | 18999-48-9 [chemicalbook.com]

- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 11. Metronidazole - Wikipedia [en.wikipedia.org]

- 12. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate solubility data

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for determining the solubility of this compound, a key parameter for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific compound, this document outlines robust, validated methodologies for its empirical determination. We delve into the theoretical underpinnings of solubility, detail step-by-step experimental protocols, and discuss the critical role of physicochemical properties in designing these experiments. This guide is structured to empower researchers to generate reliable and reproducible solubility data, essential for formulation development, pharmacokinetic studies, and overall drug discovery progression.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy.[1][2] Therefore, a thorough understanding of its solubility profile in various physiologically relevant media is paramount from the early stages of drug discovery through to formulation.[1][3] This guide will equip the researcher with the necessary tools to undertake a comprehensive solubility assessment of this imidazole derivative.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 18999-48-9 | |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Physical Form | Solid | |

| Boiling Point | 148-152 °C at 0.5 mmHg |

The imidazole moiety suggests that the compound is a weak base, and its solubility will likely be pH-dependent.[2] The ester group may be susceptible to hydrolysis at extreme pH values, a factor to consider during prolonged experiments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5][6]

Rationale Behind the Shake-Flask Method

The core principle is to allow the system to reach a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation. This ensures that the measured concentration represents the true solubility of the compound under the specified conditions (e.g., temperature, solvent).[2] Using an excess of the solid material is crucial to guarantee that saturation is achieved and maintained.[5][6]

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic co-solvents). The excess solid should be visually apparent.[5]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[3][7] The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[3][5] This step must be performed carefully to avoid disturbing the equilibrium or transferring any solid particles.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for imidazole-containing compounds.[8][9][10][11][12]

Visualization of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Investigating pH-Dependent Solubility using Potentiometric Titration

Given that this compound is a weak base, its solubility is expected to increase in acidic conditions due to the protonation of the imidazole ring. Potentiometric titration is an elegant method to determine the intrinsic solubility (S₀) and the pKa of the compound simultaneously.[13]

The Principle of Potentiometric Solubility Determination

This method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves as the pH changes provides information about its solubility. By analyzing the titration curve, one can calculate the intrinsic solubility of the neutral species and its pKa.[13][14]

Experimental Protocol for Potentiometric Titration

-

Sample Preparation: Create a suspension of the compound in water or a low-ionic-strength medium.

-

Titration: Place the suspension in a thermostatted vessel with a calibrated pH electrode. Titrate the suspension with a standardized solution of hydrochloric acid. Record the pH value after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve can be analyzed using specialized software or mathematical models to derive the pKa and intrinsic solubility. The appearance of solid material during the titration marks the point where the solution is saturated with the neutral form of the compound.[13][15]

Logical Flow of pH-Dependent Solubility

Caption: Relationship between pH and the solubility of a weak base.

Analytical Quantification: HPLC Method Development

A robust analytical method is essential for accurate solubility determination. HPLC is a highly suitable technique for this purpose.[9][10][11][12]

Recommended HPLC Parameters

-

Column: A C18 reversed-phase column is a good starting point for separating imidazole-containing compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to ensure good peak shape and resolution.[9][11]

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 210-230 nm for an imidazole ring).[9]

-

Quantification: Create a calibration curve using standard solutions of known concentrations of this compound. The concentration of the samples from the solubility experiment can then be determined by interpolation from this curve.[1]

Data Interpretation and Reporting

The final solubility values should be reported in standard units, such as milligrams per milliliter (mg/mL) or micromoles per liter (µM). It is crucial to specify the exact conditions under which the measurements were made, including the solvent system, temperature, and pH. For pH-dependent studies, presenting a graph of solubility versus pH is highly informative.

Conclusion

This guide provides a comprehensive and technically grounded approach for determining the solubility of this compound. By following the detailed protocols for the shake-flask method and potentiometric titration, and by developing a validated HPLC method for quantification, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The principles and methodologies described herein are fundamental to pharmaceutical science and serve as a self-validating framework for solubility assessment.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Shake Flask Method Summary. BioAssay Systems.

- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI.

- ethyl 3-(2-methyl-1H-imidazol-1-yl)

- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- Solubility experimental methods. Slideshare.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ethyl 3-(1H-imidazol-1-yl)

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.

- POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. CDN.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

physical and chemical properties of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

An In-Depth Technical Guide to Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Introduction

This compound, with CAS Number 18999-48-9, is a heterocyclic compound featuring a 2-methylimidazole core N-alkylated with an ethyl propanoate chain.[1] This structure makes it a valuable bifunctional building block in synthetic organic chemistry. The imidazole moiety offers a site for coordination, hydrogen bonding, and further functionalization, while the ester group provides a handle for hydrolysis, amidation, or reduction. Its relevance to the pharmaceutical industry is highlighted by the presence of similar structural motifs in drug molecules and their intermediates. This guide provides a comprehensive overview of its physical and chemical properties, a robust synthesis protocol, analytical characterization methods, and safety considerations for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of core physical properties are foundational for any experimental work. The key identifiers and properties of this compound are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 18999-48-9[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| InChI | 1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 |

| InChIKey | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Boiling Point | 140 °C @ 0.5 mmHg | |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water. | Inferred from structure |

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound is achieved via aza-Michael addition of 2-methylimidazole to ethyl acrylate. This reaction is highly regioselective, with the nucleophilic nitrogen (N-1) of the imidazole ring attacking the β-carbon of the acrylate.

Experimental Protocol: Aza-Michael Addition

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) in acetonitrile (5 mL per gram of imidazole).

-

Initiation: Add ethyl acrylate (1.1 eq) to the solution. The reaction can proceed at room temperature, but gentle heating (40-50 °C) can increase the rate. No catalyst is typically required for this favorable addition.

-

Causality: Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction. A slight excess of the acrylate ensures the complete consumption of the more valuable imidazole starting material.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The disappearance of the 2-methylimidazole spot indicates reaction completion (typically 12-24 hours).

-

Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by column chromatography on silica gel. A gradient elution starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate is effective for isolating the pure product.

-

Self-Validation: The purification step is critical for removing unreacted ethyl acrylate and any potential side products. Fractions should be analyzed by TLC to ensure the collection of the pure compound.

-

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil. Confirm identity and purity using the analytical methods described in the next section.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Characterization via spectroscopic methods is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~4.0 ppm (t, 2H, N-CH₂-), δ ~2.6 ppm (t, 2H, -CH₂CO-), δ ~2.3 ppm (s, 3H, Im-CH₃), δ ~6.8-7.0 ppm (d, 2H, Im-H), δ ~1.2 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~171 ppm (C=O), δ ~145 ppm (Im C2), δ ~127 ppm (Im C4/C5), δ ~120 ppm (Im C4/C5), δ ~61 ppm (-OCH₂-), δ ~43 ppm (N-CH₂-), δ ~35 ppm (-CH₂CO-), δ ~14 ppm (-OCH₂CH₃), δ ~13 ppm (Im-CH₃) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 182. Fragmentation may show loss of the ethoxy group (-45) or the entire ester function. |

| IR (KBr) | ~2980 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1500 cm⁻¹ (C=N imidazole stretch), ~1180 cm⁻¹ (C-O stretch) |

Chemical Reactivity and Stability

The compound's reactivity is dominated by the ester and imidazole functionalities.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Basic hydrolysis using NaOH or KOH in an aqueous/alcoholic solvent is typically cleaner and more efficient.

-

Imidazole Ring: The imidazole ring is relatively stable. The N-3 position is a potential site for quaternization with alkyl halides, and the C4/C5 positions could undergo electrophilic substitution under forcing conditions, although the N1-substituent is deactivating.

-

Stability and Storage: The compound is generally stable under standard laboratory conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent hydrolysis or degradation.[2]

Ester Hydrolysis Mechanism Diagram

Caption: Mechanism of base-catalyzed ester hydrolysis.

Safety and Handling

This compound is classified as harmful and requires careful handling.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Statement |

|---|---|---|

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard | H302 | Harmful if swallowed |

| Hazard | H312 | Harmful in contact with skin |

| Hazard | H332 | Harmful if inhaled |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Precaution | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from incompatible substances such as strong oxidizing agents.[3]

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: The 2-methylimidazole core is a common feature in many biologically active molecules. This compound serves as a convenient starting material for introducing a propanoic acid or propanoate linker to a molecular scaffold, which can be used to modulate solubility, bind to protein targets, or attach to other moieties. Its structural similarity to fragments of larger drug molecules, such as intermediates in the synthesis of anticoagulants, underscores its utility.[4][]

-

Ligand Development: The imidazole nitrogen can act as a ligand for various metal ions, making this compound a precursor for developing novel catalysts or metal-organic frameworks (MOFs). The ester functionality can be further modified to create more complex, multidentate ligands.

References

- This compound - Sigma-Aldrich. (n.d.).

- ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem. (n.d.).

- Safety Data Sheet - AK Scientific, Inc. (n.d.).

- This compound | 18999-48-9 - ChemicalBook. (2022, December 30).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).

- CAS No : 1307233-94-8 | Product Name : Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Pharmaffiliates. (n.d.).

- CAS 1307233-94-8 Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate - BOC Sciences. (n.d.).

Sources

Methodological & Application

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate synthesis protocols

An In-Depth Guide to the Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate for Research and Development

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the 2-methylimidazole moiety, a common pharmacophore, coupled with a flexible propanoate chain, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The N-alkylation of the imidazole ring is a critical step in modulating the biological activity and physicochemical properties of imidazole-based compounds.[3] This guide provides detailed, field-proven protocols for the synthesis of this compound, focusing on the underlying chemical principles, procedural nuances, and expected outcomes for researchers in drug development and organic synthesis.

Primary Synthetic Route: Aza-Michael Addition

The most direct and atom-economical approach for synthesizing this compound is through an aza-Michael addition (also known as conjugate addition). This reaction involves the nucleophilic attack of the N-1 nitrogen of 2-methylimidazole onto the electron-deficient β-carbon of ethyl acrylate.

Reaction Principle & Mechanism

The reaction proceeds via the nucleophilic addition of the imidazole to the α,β-unsaturated ester. While the reaction can be performed neat (without solvent) at elevated temperatures, it can also be catalyzed by bases, acids, or enzymes, or accelerated using microwave irradiation.[4][5][6] The basic mechanism involves the lone pair of electrons on the N-1 nitrogen of 2-methylimidazole attacking the electrophilic double bond of ethyl acrylate, leading to the formation of a C-N bond and a transient enolate intermediate, which is then protonated to yield the final product.

Caption: A simplified diagram of the aza-Michael addition mechanism.

Experimental Protocol 1: Neat Synthesis

This protocol is valued for its simplicity and avoidance of solvents, aligning with green chemistry principles.

Materials & Equipment:

-

2-Methylimidazole (99%)

-

Ethyl acrylate (99%, stabilized)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Oil bath for heating

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Vacuum distillation or column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (8.21 g, 0.10 mol, 1.0 eq).

-

Reagent Addition: To the flask, add ethyl acrylate (11.01 g, 0.11 mol, 1.1 eq). Note: Using a slight excess of the acrylate can help drive the reaction to completion but may require more rigorous purification.

-

Heating: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously. The solid 2-methylimidazole will gradually dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 95:5 dichloromethane/methanol). The disappearance of the 2-methylimidazole spot indicates reaction completion. The reaction typically takes 12-24 hours.

-

Cooling & Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The crude product is a viscous, pale yellow oil.

-

Purification:

-

The excess ethyl acrylate and any volatile impurities can be removed under reduced pressure using a rotary evaporator.

-

For higher purity, the crude oil can be purified by either vacuum distillation or flash column chromatography on silica gel.

-

Vacuum Distillation: Distill the crude product under high vacuum. The product has a reported boiling point of 134-136 °C at 0.4 mm Hg.[7]

-

Column Chromatography: Elute with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Workflow and Data Summary

Caption: Workflow for the neat synthesis of the target compound.

| Parameter | Condition | Rationale / Notes |

| Stoichiometry | 1.1 eq. Ethyl Acrylate | A slight excess of the Michael acceptor ensures complete consumption of the starting imidazole. |

| Solvent | None (Neat) | Simplifies the reaction and work-up, reducing chemical waste. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant polymerization of the acrylate. |

| Reaction Time | 12-24 hours | Varies based on scale and exact temperature. Monitor by TLC for optimal results. |

| Typical Yield | 70-85% | Yield is dependent on the purity of starting materials and efficiency of purification. |

Alternative Synthetic Route: N-Alkylation

An alternative strategy involves the direct N-alkylation of 2-methylimidazole with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate. This is a classic SN2 reaction that requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Reaction Principle

The N-H proton of imidazole is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to generate the imidazolide anion in situ.[8] This potent nucleophile then displaces the bromide from ethyl 3-bromopropanoate to form the desired product. The choice of a relatively weak base like K₂CO₃ is often preferred for safety and ease of handling.[8]

Experimental Protocol 2: Base-Mediated N-Alkylation

Materials & Equipment:

-

2-Methylimidazole (99%)

-

Ethyl 3-bromopropanoate (98%)

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for reaction, filtration, and extraction

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methylimidazole (8.21 g, 0.10 mol, 1.0 eq) and anhydrous acetonitrile (100 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Alkylating Agent Addition: Add ethyl 3-bromopropanoate (19.9 g, 0.11 mol, 1.1 eq) dropwise to the stirring suspension.[9]

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 6-12 hours.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of 2-methylimidazole.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-